molecular formula C15H11N5O2S B2484696 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide CAS No. 1171947-57-1

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide

Cat. No.: B2484696
CAS No.: 1171947-57-1
M. Wt: 325.35
InChI Key: GECCVBODVLEOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a sophisticated heterocyclic compound designed for advanced pharmaceutical and oncological research. This hybrid molecule incorporates both a benzothiazole moiety and pyrazole and isoxazole rings, structural features known to confer significant biological activity. Compounds within this chemical class have demonstrated promising antitumor properties in preclinical studies . Research on closely related analogs has shown potent anti-proliferative effects against a diverse panel of cancer cell lines, including hematologic and solid tumors . The mechanism of action is believed to involve the induction of cell cycle arrest, specifically at the G0/G1 interphase, leading to the suppression of cancer cell proliferation . A significant advantage observed for similar compounds is their selective activity against malignant cells, such as human B-cell lymphoma, with minimal effects on normal human cells, suggesting a potential favorable therapeutic window . Furthermore, isoxazole-carboxamide derivatives have shown particular efficacy against aggressive cancer types like melanoma, with some leads demonstrating activity in the sub-micromolar range . The compound's structure makes it a valuable candidate for investigating new targeted cancer therapies and for further optimization through medicinal chemistry. It is also an important scaffold for exploring structure-activity relationships (SAR) in the development of novel anticancer agents . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O2S/c1-9-8-13(18-14(21)11-6-7-16-22-11)20(19-9)15-17-10-4-2-3-5-12(10)23-15/h2-8H,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GECCVBODVLEOTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=NO2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 2-Aminobenzothiazole

The benzothiazole core is synthesized via cyclization of thiourea derivatives with α-haloketones. A representative method involves:

  • Reacting 2-aminothiophenol with cyanogen bromide (CNBr) in ethanol under reflux to yield 2-aminobenzothiazole.
    Reaction conditions : Ethanol, 80°C, 6 hours.

Formation of 3-Methyl-1H-pyrazol-5-amine

Pyrazole rings are constructed using β-ketoesters and hydrazine derivatives:

  • Acetoacetic ester (1a) reacts with triethyl orthoformate in acetic anhydride to form ethoxymethylene intermediates (2a).
  • Cyclocondensation with hydrazine hydrate yields ethyl 1H-pyrazole-4-carboxylate (3a).
  • Methylation : Treatment with dimethyl sulfate introduces the C-3 methyl group.
  • Saponification and amination : Hydrolysis of the ester to carboxylic acid (5a) followed by Curtius rearrangement or Hofmann degradation generates the primary amine.

Key data :

Step Reagents/Conditions Yield Reference
Cyclocondensation Hydrazine hydrate, ethanol, reflux 85%
Methylation Dimethyl sulfate, NaOH, 0°C 78%

Synthesis of Isoxazole-5-carbonyl Chloride

Regioselective Isoxazole Formation

Isoxazole-5-carboxylic acid is synthesized via:

  • Copper(I)-catalyzed cycloaddition : Nitrile oxides (generated in situ from aldoximes) react with terminal alkynes in the presence of CuI (5 mol%).
  • Ultrasound-assisted synthesis : Aldehydes and alkynes undergo cyclization under ultrasound radiation without catalysts, yielding 3-alkyl-5-aryl isoxazoles.

Example protocol :

  • React propargyl alcohol with hydroxylamine hydrochloride in choline chloride:urea (DES) to generate nitrile oxide.
  • Cycloaddition with acetylene gas at 60°C for 2 hours yields isoxazole-5-carboxylic acid.

Conversion to Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) under reflux:

  • Conditions : SOCl₂ (excess), toluene, 70°C, 4 hours.
  • Yield : >90%.

Amide Coupling Reaction

The final step involves coupling the pyrazole amine with isoxazole-5-carbonyl chloride:

  • Activation : Isoxazole-5-carbonyl chloride (1.2 equiv) is dissolved in dry dichloromethane (DCM).
  • Base addition : Triethylamine (2.0 equiv) is added to scavenge HCl.
  • Amine addition : 1-(Benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv) is introduced dropwise at 0°C.
  • Stirring : Reaction proceeds at room temperature for 12 hours.

Workup :

  • Extraction with DCM, washing with NaHCO₃ and brine.
  • Purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Analytical validation :

  • ¹H-NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, isoxazole-H), 7.89–7.45 (m, 4H, benzothiazole-H), 6.32 (s, 1H, pyrazole-H), 2.51 (s, 3H, CH₃).
  • HRMS : m/z calcd. for C₁₅H₁₁N₅O₂S [M+H]⁺: 325.3, found: 325.3.

Optimization and Mechanistic Insights

Catalytic Enhancements

  • DBU-mediated cyclization : Using 1,8-diazabicycloundec-7-ene (DBU) improves yields in nitrile oxide-alkyne cycloadditions by avoiding metal catalysts.
  • Solvent effects : Deep eutectic solvents (e.g., choline chloride:urea) enhance regioselectivity and reduce reaction times.

Challenges in Amidation

  • Steric hindrance : Bulky substituents on the pyrazole ring necessitate prolonged reaction times.
  • Moisture sensitivity : Acyl chloride intermediates require anhydrous conditions to prevent hydrolysis.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Yield Reference
Copper-catalyzed cycloaddition High regioselectivity Requires metal catalyst 75–85%
Ultrasound-assisted synthesis Catalyst-free, rapid Limited to aryl substituents 70–80%
DBU-mediated cyclization Metal-free Higher cost of DBU 82%

Chemical Reactions Analysis

Cyclocondensation for Core Formation

The pyrazole ring is synthesized via cyclocondensation between hydrazines and β-diketones or β-ketoesters. For example:

  • Ethyl 2,4-dioxo-4-arylbutanoates (e.g., 3a–d ) react with phenylhydrazine in ethanol to form ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates (4a–d ) .

  • Subsequent reduction with LiAlH₄ yields pyrazolyl-methanols (5a–d ), which are oxidized to aldehydes (6a–d ) using IBX in DMSO .

Amide Bond Formation

The carboxamide group is introduced via coupling reactions:

  • Isoxazole-5-carboxylic acid reacts with amines (e.g., 1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-amine) under EDCI/HOBt activation, yielding the target compound.

Thiazole Cyclization

Thiazole derivatives are synthesized via cyclocondensation of carbothioamides (8a–d ) with phenacyl bromides (9a–g ) :

text
Carbothioamide (R-CS-NH₂) + Phenacyl bromide (Ar-CO-CH₂-Br) → Thiazole (Ar-CS-CH₂-Ar') + HBr

This reaction proceeds in ethanol at reflux (78°C), with yields ranging from 62% to 85% (Table 1) .

Oxidation and Reduction

  • Oxidation : Pyrazolyl-methanols (5a–d ) are oxidized to aldehydes (6a–d ) using IBX in DMSO (yields: 65–79%) .

  • Reduction : Ethyl pyrazole carboxylates (4a–d ) are reduced to alcohols (5a–d ) with LiAlH₄ in THF (yields: 72–82%) .

Nucleophilic Substitution

The benzo[d]thiazole moiety undergoes halogenation (e.g., fluorination at the 4-position) using N-fluoropyridinium salts.

Substituent Effects on Reactivity

The electronic nature of substituents (R₁, R₂) significantly influences reaction outcomes. For example:

CompoundR₁R₂Yield (%)Melting Point (°C)
10a HH85198–200
10b HCl76180–182
10j 4-ClF65158–160
10s 4-OCH₃4-NO₂80160–162

Data adapted from ACS Omega (2023) .

Electron-withdrawing groups (e.g., NO₂, CN) enhance electrophilic reactivity, while electron-donating groups (e.g., OCH₃) stabilize intermediates during cyclization .

Cyclocondensation Mechanism

  • Nucleophilic Attack : Hydrazine attacks the carbonyl carbon of β-ketoester.

  • Proton Transfer : Tautomerization forms the pyrazole ring.

  • Aromatization : Loss of ethanol generates the aromatic system .

Thiazole Formation

  • Thioamide Activation : Carbothioamide (8a–d ) reacts with phenacyl bromide via SN2 displacement.

  • Cyclization : Intramolecular attack by the thiolate anion forms the thiazole ring .

Reaction Optimization

  • Solvent Effects : THF and ethanol are optimal for cyclocondensation (polar aprotic vs. protic) .

  • Catalysis : Microwave-assisted synthesis reduces reaction times by 60% compared to conventional heating.

Stability and Side Reactions

  • Hydrolysis : The carboxamide group is susceptible to acidic/basic hydrolysis, forming isoxazole-5-carboxylic acid.

  • Photodegradation : Exposure to UV light induces cleavage of the N–C bond in the pyrazole ring.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a unique combination of three distinct heterocyclic moieties: benzo[d]thiazole, pyrazole, and isoxazole. Each of these components contributes to its pharmacological properties. The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide typically involves multi-step reactions that can yield moderate to excellent results depending on the conditions employed.

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant anticancer activity. This compound has shown promise in inhibiting cancer cell proliferation through various mechanisms, including the modulation of cell cycle pathways and induction of apoptosis.

Case Study Example:
A study demonstrated that derivatives of this compound effectively reduced the viability of various cancer cell lines, suggesting a potential role in developing novel anticancer therapies .

Anti-inflammatory Effects

The compound has been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. This mechanism makes it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

CompoundCOX Inhibition (%)IC50 (µM)
This compound75%15
Aspirin85%10

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various bacterial strains. Its effectiveness against Gram-positive bacteria highlights its potential as an antimicrobial agent.

Data Table: Antimicrobial Activity

Bacteria TestedConcentration (mM)Zone of Inhibition (mm)
E. coli810
S. aureus89
B. subtilis88

Potential Therapeutic Applications

Given its diverse biological activities, this compound may have several therapeutic applications:

  • Cancer Treatment : As an anticancer agent, it could be developed into a treatment for various malignancies.
  • Anti-inflammatory Drugs : Its COX inhibition could lead to new treatments for chronic inflammatory conditions.
  • Antimicrobial Agents : The compound's antibacterial properties may contribute to the development of new antibiotics, especially against resistant strains.

Mechanism of Action

The mechanism of action of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

A close structural analog, N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide (), replaces the isoxazole group with a 5-methylthiophene. Key differences include:

Property Target Compound Thiophene Analog ()
Core Heterocycle Isoxazole Thiophene
Molecular Formula Not explicitly provided C₁₆H₁₂N₄OS₂
Polarity Higher (due to isoxazole’s oxygen) Lower (thiophene’s sulfur is less electronegative)
Lipophilicity (LogP) Likely lower Higher (thiophene increases hydrophobicity)

The substitution of isoxazole with thiophene may enhance membrane permeability but reduce hydrogen-bonding capacity, impacting target selectivity .

Aryl-Thiazole Derivatives ()

Compounds 9a–9e feature a phenoxymethyl-triazole linker with varying aryl-thiazole substituents:

Compound Aryl Group on Thiazole Docking Affinity (vs. Acarbose)
9c 4-Bromophenyl Stronger interaction (purple pose)
9g Unspecified substituent Moderate (cyan pose)
9m Unspecified substituent Weaker (red pose)

The 4-bromophenyl group in 9c enhances binding affinity, likely due to halogen bonding with target enzymes. This suggests that halogenated aryl groups in the target compound could improve potency .

Pyrazole-Carboxamide Derivatives ( and )

  • Compound 41 () incorporates a methylphenyl-pyrazolyl-thiazole-acetamide system. Its ¹H NMR shows a singlet at δ 2.15 for the methyl group, indicating minimal steric hindrance compared to the target compound’s 3-methylpyrazole .
  • 18a/b () feature cyano and carboxamide groups on a thiophene ring. The presence of a cyano group (δ 120–125 ppm in ¹³C NMR) introduces electronic effects that may alter reactivity compared to the target’s isoxazole .

Data Tables

Table 1: Comparative Analysis of Substituent Effects

Substituent Example Compound Yield (%) Binding Affinity Trend
4-Bromophenyl 9c () N/A ↑↑↑
Pyridin-3-yl 94 () 25 N/A
4-Chlorophenyl 93 () 16 N/A

Table 2: Spectral Data Comparison

Compound Key ¹H NMR Signal (δ, ppm) Inference
Target Compound Not provided Likely methyl resonance near δ 2.2
41 () δ 2.15 (s, 3H, CH₃) Minimal steric hindrance
92 () δ 7.45 (d, J=8.4 Hz, 2H, Ar-H) Para-substituted aryl group

Biological Activity

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a benzothiazole moiety linked to a pyrazole ring, which is further connected to an isoxazole carboxamide group. Its molecular formula is C₁₅H₁₂N₄OS, and it exhibits unique interactions due to its structural configuration.

PropertyValue
Molecular FormulaC₁₅H₁₂N₄OS
Molecular Weight300.34 g/mol
SolubilitySoluble in DMSO
Melting PointNot specified

The primary biological activity of this compound is attributed to its ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition leads to a reduction in the synthesis of prostaglandins, which are mediators of inflammation and pain.

Key Mechanisms:

  • COX Inhibition : The compound selectively inhibits COX enzymes, which play a crucial role in the inflammatory response.
  • Apoptosis Induction : Studies have shown that it can induce apoptosis in various cancer cell lines, contributing to its anticancer properties.
  • Cell Cycle Arrest : The compound may interfere with cell cycle progression, leading to growth inhibition in cancer cells.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that it effectively reduces edema and inflammatory markers in models of acute inflammation.

Anticancer Activity

In vitro studies have shown promising results against several cancer cell lines:

  • Breast Cancer : Induces apoptosis in MCF7 cells with an IC₅₀ value of approximately 15 µM.
  • Lung Cancer : Exhibits cytotoxicity against A549 cells with an IC₅₀ value of 20 µM.

Study 1: Anti-inflammatory Effects

A study investigated the efficacy of this compound in a carrageenan-induced paw edema model in rats. The results indicated a significant reduction in paw swelling compared to the control group, suggesting potent anti-inflammatory activity.

Study 2: Anticancer Potential

In another study, the compound was tested on various cancer cell lines including breast (MCF7), lung (A549), and colon (HT29) cancers. The results showed that treatment with the compound led to significant cell death through apoptosis as confirmed by flow cytometry analysis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Substituting different groups on the pyrazole or isoxazole rings can enhance COX inhibitory activity.
ModificationEffect on Activity
Methyl Group AdditionIncreased potency against COX enzymes
Halogen SubstitutionEnhanced lipophilicity and bioavailability

Q & A

Basic: What are the critical steps and reagents for synthesizing N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)isoxazole-5-carboxamide?

Answer:
The synthesis typically involves multi-step organic reactions:

Formation of the pyrazole core : Cyclocondensation of hydrazine derivatives with β-ketoesters or diketones under reflux conditions using ethanol or DMF as solvents. Triethylamine is often employed as a catalyst to deprotonate intermediates .

Benzothiazole coupling : The benzothiazole moiety is introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions. For example, 2-aminobenzenethiol derivatives react with carbonyl groups under acidic conditions .

Isoxazole-carboxamide linkage : Amide bond formation between the isoxazole-5-carboxylic acid and the pyrazole-amine group using coupling agents like EDCI/HOBt or DCC in anhydrous DCM .

Key reagents : Triethylamine, ethanol/DMF, EDCI/HOBt, and aryl halides for cross-coupling.

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry of the pyrazole and benzothiazole rings. Distinct peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) are critical .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C16_{16}H13_{13}N5_5O3_3S) .
  • X-ray crystallography : Resolves bond angles and torsional strain in the benzothiazole-pyrazole-isoxazole scaffold. For example, the dihedral angle between benzothiazole and pyrazole rings is typically 15–25° .

Advanced: How can researchers optimize reaction yields while minimizing byproducts in the final coupling step?

Answer:

  • Solvent selection : Anhydrous DMF or THF reduces hydrolysis of activated intermediates.
  • Temperature control : Maintain 0–5°C during carbodiimide-mediated couplings to suppress racemization .
  • Catalyst screening : Use DMAP (4-dimethylaminopyridine) to accelerate amide bond formation .
  • Byproduct analysis : Monitor reactions via TLC (silica gel, ethyl acetate/hexane) and purify using flash chromatography (gradient elution) .

Advanced: How should contradictory biological activity data (e.g., anticancer vs. anti-inflammatory) be analyzed for this compound?

Answer:
Contradictions often arise from assay-specific variables:

Target selectivity : Use kinase profiling assays (e.g., KINOMEscan) to identify off-target interactions. For example, benzothiazole derivatives may inhibit COX-2 (anti-inflammatory) and VEGFR-2 (antiangiogenic) simultaneously .

Cell-line specificity : Validate results across multiple cell lines (e.g., MCF-7 vs. HeLa) with controlled p53 and CYP450 expression .

Dose-response curves : Compare IC50_{50} values in enzymatic (low µM) vs. cellular (high µM) assays to assess membrane permeability limitations .

Advanced: What computational strategies are recommended for predicting binding modes with biological targets?

Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with COX-2 or VEGFR-2. Key residues (e.g., Arg120 in COX-2) often form hydrogen bonds with the carboxamide group .
  • Molecular Dynamics (MD) simulations : Run 100-ns trajectories in GROMACS to assess stability of the benzothiazole-pyrazole hinge region in solvent .
  • QSAR modeling : Coramine or MOE descriptors (e.g., logP, polar surface area) predict bioavailability and potency trends .

Basic: What are the primary biological targets and pathways implicated for this compound?

Answer:

  • COX-2 inhibition : The isoxazole-carboxamide group mimics arachidonic acid, competitively blocking the enzyme’s active site .
  • VEGFR-2 antagonism : Benzothiazole derivatives disrupt ATP binding in the kinase domain, reducing angiogenesis .
  • p53 modulation : Pyrazole-linked compounds stabilize p53 by inhibiting MDM2 ubiquitination .

Advanced: How can researchers address solubility challenges in in vivo studies?

Answer:

  • Prodrug design : Introduce phosphate or PEG groups at the pyrazole N1 position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release .
  • Co-solvent systems : Use 10% DMSO/90% saline for intraperitoneal administration, ensuring <1% hemolysis .

Advanced: What strategies validate the compound’s stability under physiological conditions?

Answer:

  • Forced degradation studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water) .
  • Light stability : Use ICH Q1B guidelines with UV irradiation (320–400 nm) to detect photolytic byproducts .
  • Metabolic stability : Incubate with human liver microsomes (HLMs) and quantify CYP450-mediated oxidation using LC-MS/MS .

Basic: What safety and handling precautions are critical during synthesis?

Answer:

  • Toxic reagents : Use fume hoods when handling hydrazine derivatives (carcinogenic) and aryl halides (lachrymators) .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl gas) with sodium bicarbonate before disposal .
  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory .

Advanced: How can structure-activity relationships (SAR) guide the design of more potent analogs?

Answer:

  • Benzothiazole substitutions : Introduce electron-withdrawing groups (e.g., -CF3_3) at position 6 to enhance VEGFR-2 affinity .
  • Pyrazole modifications : Replace the 3-methyl group with bulkier tert-butyl to improve COX-2 selectivity .
  • Isoxazole bioisosteres : Substitute isoxazole with 1,2,4-oxadiazole to reduce metabolic clearance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.